molecular formula C8H8N4O B2962556 Imidazo[1,2-a]pyridine-8-carbohydrazide CAS No. 1092346-49-0

Imidazo[1,2-a]pyridine-8-carbohydrazide

Cat. No.: B2962556
CAS No.: 1092346-49-0
M. Wt: 176.179
InChI Key: GXXYAEDXRKSPBK-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridine-8-carbohydrazide is a heterocyclic compound that belongs to the imidazopyridine family. This class of compounds is known for its diverse pharmacological activities, including anxiolytic, antiulcer, anti-inflammatory, and anticancer properties . The unique structure of this compound makes it a valuable scaffold in medicinal chemistry and drug development.

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridine-8-carbohydrazide derivatives have been designed and evaluated for cytotoxic activity . The most potent compound was found to target PDGFRA (Platelet-derived growth factor receptor A), a cell surface tyrosine kinase receptor for members of the platelet-derived growth factor family . These receptors play a role in the regulation of cell proliferation, differentiation, and angiogenesis, which are critical for cancer development and progression .

Mode of Action

The interaction of this compound with its target PDGFRA was investigated in silico . Molecular docking and molecular dynamic studies demonstrated key residues, Lys627 and Asp836 , interacting with the active compound . This interaction inhibits the activity of PDGFRA, thereby exerting its cytotoxic effect .

Biochemical Pathways

The inhibition of PDGFRA affects the downstream signaling pathways involved in cell proliferation and survival . This includes the PI3K/AKT/mTOR pathway, which is crucial for cell growth and survival, and the Ras/Raf/MEK/ERK pathway, which is involved in cell cycle progression . The inhibition of these pathways leads to the arrest of cell growth and induction of apoptosis .

Result of Action

This compound has shown significant cytotoxic potential . For instance, one of the derivatives increased the number of MCF-7 (a breast cancer cell line) cells in the G0/G1 phase of the cell cycle, indicating cell cycle arrest . It also induced apoptosis in these cells, as revealed by Hoechst 33,258 staining .

Safety and Hazards

Imidazo[1,2-a]pyridine-8-carbohydrazide is associated with certain hazards. The safety information includes pictograms GHS07, signal word warning, and hazard statements H302, H312, H332 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Biochemical Analysis

Biochemical Properties

Imidazo[1,2-a]pyridine-8-carbohydrazide interacts with various biomolecules in biochemical reactions. For instance, it has been found to be effective against colon cancer cell lines . The compound’s interactions with enzymes, proteins, and other biomolecules are largely due to its unique structural properties .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For example, it has been found to inhibit the growth of B. bovis, B. bigemina, B. caballi, and T. equi in a dose-dependent manner . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to interact with key residues Lys627 and Asp836 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For example, it has been found to have a long-lasting inhibitory effect on bovine Babesia parasites in vitro growth up to 4 days after treatment .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in an acute TB mouse model, 90%, 99%, and 99.9% reduction of bacterial load were observed when treated with 0.4, 2.0, and 10.0 mg kg −1 doses of a similar compound, respectively, after 4 weeks of treatment .

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,2-a]pyridine-8-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine-8-carboxylic acid, while reduction could produce imidazo[1,2-a]pyridine-8-methanol .

Comparison with Similar Compounds

Imidazo[1,2-a]pyridine-8-carbohydrazide can be compared with other imidazopyridine derivatives, such as:

The uniqueness of this compound lies in its specific molecular interactions and its broad range of pharmacological activities, making it a promising candidate for further research and development.

Properties

IUPAC Name

imidazo[1,2-a]pyridine-8-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c9-11-8(13)6-2-1-4-12-5-3-10-7(6)12/h1-5H,9H2,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXXYAEDXRKSPBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2C(=C1)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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